molecular formula C8H17NO2 B14606224 N-(3,3-Dimethoxypropyl)prop-2-en-1-amine CAS No. 59066-94-3

N-(3,3-Dimethoxypropyl)prop-2-en-1-amine

Cat. No.: B14606224
CAS No.: 59066-94-3
M. Wt: 159.23 g/mol
InChI Key: KDQYQIFWULJLRM-UHFFFAOYSA-N
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Description

N-(3,3-Dimethoxypropyl)prop-2-en-1-amine is a secondary amine characterized by a prop-2-en-1-amine (allylamine) backbone substituted with a 3,3-dimethoxypropyl group. This compound combines the reactivity of an allylamine moiety with the steric and electronic effects of the dimethoxypropyl substituent. The dimethoxy group enhances solubility in polar solvents and may influence hydrogen-bonding interactions, making it a versatile intermediate for further functionalization.

Properties

CAS No.

59066-94-3

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3,3-dimethoxy-N-prop-2-enylpropan-1-amine

InChI

InChI=1S/C8H17NO2/c1-4-6-9-7-5-8(10-2)11-3/h4,8-9H,1,5-7H2,2-3H3

InChI Key

KDQYQIFWULJLRM-UHFFFAOYSA-N

Canonical SMILES

COC(CCNCC=C)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects : The dimethoxypropyl group in the target compound provides electron-donating methoxy groups, contrasting with electron-withdrawing substituents (e.g., Cl in ). This affects nucleophilicity and coordination properties.
  • Steric Effects : Bulky substituents like cyclohexylcyclopropyl (e.g., ) introduce steric hindrance, whereas the linear dimethoxypropyl group offers moderate bulk with enhanced solubility.

Reactivity and Functionalization

Cyclization Reactions

  • Phosphorus-Containing Analogs : N-[3-(Phenylphosphanyl)propyl]prop-2-en-1-amine undergoes cyclization with bromine to form 1,2-azaphospholidine derivatives (). The dimethoxypropyl group in the target compound may similarly stabilize intermediates during cyclization.

Physical and Spectroscopic Properties

Property This compound (Inferred) N-(4-Chlorobenzyl)prop-2-en-1-amine N-(Thiophen-2-ylmethyl)prop-2-en-1-amine
Molecular Formula C₈H₁₇NO₂ C₁₀H₁₂ClN C₉H₁₃NS
Molecular Weight ~159.23 g/mol 181.66 g/mol 167.27 g/mol
Key IR Bands N-H (~3300 cm⁻¹), C-O (~1100 cm⁻¹) C-Cl (~750 cm⁻¹) C-S (~650 cm⁻¹)
¹H NMR (CDCl₃) δ 5.8–5.2 (allyl), δ 3.3 (OCH₃) δ 7.3 (Ar-H), δ 4.3 (NCH₂) δ 6.9 (thiophene-H)

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